Boc-Ser(Tos)-OBzl
Overview
Description
Boc-Ser(Tos)-OBzl is a chemical compound with the following characteristics:
- IUPAC Name : Methyl (2S)-3-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate.
- Molecular Formula : C₁₆H₂₃NO₇S.
- Molecular Weight : 373.42 g/mol.
- Purity : ≥ 95%.
- Density : 1.236 g/cm³.
- Melting Point : 74-75 °C.
Synthesis Analysis
The synthesis of Boc-Ser(Tos)-OBzl involves the protection of the serine amino acid with a Boc (tert-butoxycarbonyl) group and a tosyl (p-toluenesulfonyl) group. The resulting compound is an ester derivative.
Molecular Structure Analysis
The molecular structure of Boc-Ser(Tos)-OBzl consists of a serine residue with the Boc and tosyl groups attached. The Boc group protects the amino group, while the tosyl group provides stability and facilitates further reactions.
Chemical Reactions Analysis
Boc-Ser(Tos)-OBzl can participate in various chemical reactions, including:
- Deprotection : Removal of the Boc and tosyl protecting groups to expose the serine amino acid.
- Coupling Reactions : Conjugation with other molecules or peptides through amide bond formation.
- Functional Group Transformations : Modification of the tosyl or Boc groups to introduce desired functionalities.
Physical And Chemical Properties Analysis
- Solubility : Boc-Ser(Tos)-OBzl is typically soluble in organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Stability : The compound is stable under standard laboratory conditions.
- Appearance : It appears as a white to off-white crystalline powder.
Scientific Research Applications
Synthesis of Oligophosphoseryl Sequences
Boc-Ser(Tos)-OBzl has been used in the synthesis of protected oligophosphoseryl peptides from bovine caseins. This involves stepwise lengthening using Boc-Ser[PO(OPh)2]-OH as an acylating component and demonstrates its utility in complex peptide synthesis (Paquet & Johns, 2009).
Supercritical Fluid Extraction in Organophosphate Pesticides Analysis
In studies related to organophosphate pesticides, Boc-Ser(Tos)-OBzl derivatives have been used in supercritical fluid extraction (SFE) processes. These studies contribute to understanding how metabolites of organophosphate pesticides bound to serine residues can be released by SFE (Paquet & Khan, 1995).
Peptide-Cellulose Conjugation
Boc-Ser(Tos)-OBzl plays a role in the synthesis of peptide-cellulose conjugates, which are important in biomedical applications. The synthesis process uses a phosphoryl-protection strategy and involves the condensation of the α-carboxyl group of protected Boc-Ser(PO3Ph2) with β-amino groups of β-Ala-Cellulose (Devarayan et al., 2013).
Benzyl O-Benzyl-L-Serinate Hydrochloride Synthesis
In the synthesis of benzyl O-benzyl-L-serinate hydrochloride, an intermediate of Boc-Ser(Bzl)-OBzl is synthesized. This study contributes to the methodology of synthesizing complex peptide structures (Yang Da-cheng, 2003).
Role in Racemization-Free Coupling in Peptide Synthesis
Boc-Ser(Tos)-OBzl has been used in the development of new racemization-free coupling reagents in peptide synthesis. This plays a significant role in the efficient and accurate synthesis of peptides (Pedersen et al., 1982).
As Catalysts in Hydrolytic Reactions
It has also been utilized in the synthesis of linear, cyclic, and polypeptides acting as catalysts in hydrolytic reactions. This demonstrates its role in enzymatic and biochemical processes (Nishi & Nakajima, 1982).
Infrared Absorption Studies
Infrared absorption studies of peptide fragments in dichloromethane have utilized Boc-Ser(Tos)-OBzl. These studies contribute to the understanding of peptide conformations and interactions (Narita, Doi, & Nakai, 1987).
Synthesis of Casein-Related Peptides
Research on the efficient synthesis of Ser(PO3R2)-containing peptides using Boc-Ser(PO3R2)-OBzl derivatives has been significant in studying casein-related peptides. This contributes to our understanding of phosphorylation in biological systems (Perich, Alewood, & Johns, 1991).
Safety And Hazards
- Safety Precautions : Handle with care, wear appropriate protective gear, and work in a well-ventilated area.
- Hazards : No specific hazards associated with Boc-Ser(Tos)-OBzl have been reported.
Future Directions
Research on Boc-Ser(Tos)-OBzl continues to explore its applications in peptide synthesis, drug design, and bioconjugation. Further investigations may focus on optimizing its synthesis, exploring novel reactions, and understanding its biological interactions.
Please note that this analysis is based on available information, and researchers should consult relevant literature for more detailed insights123.
properties
IUPAC Name |
benzyl (2S)-3-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO7S/c1-16-10-12-18(13-11-16)31(26,27)29-15-19(23-21(25)30-22(2,3)4)20(24)28-14-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,23,25)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSLINPVUWRCFB-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10577536 | |
Record name | Benzyl N-(tert-butoxycarbonyl)-O-(4-methylbenzene-1-sulfonyl)-L-serinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10577536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Ser(Tos)-OBzl | |
CAS RN |
94882-74-3 | |
Record name | Benzyl N-(tert-butoxycarbonyl)-O-(4-methylbenzene-1-sulfonyl)-L-serinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10577536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 94882-74-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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